6-hydroxy-7-methyl-4-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one
Description
Propriétés
IUPAC Name |
6-hydroxy-7-methyl-4-[(2-methylpiperidin-1-yl)methyl]chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-11-7-16-14(9-15(11)19)13(8-17(20)21-16)10-18-6-4-3-5-12(18)2/h7-9,12,19H,3-6,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQUGNXHNRZZRAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=CC(=O)OC3=C2C=C(C(=C3)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
The synthesis of 6-hydroxy-7-methyl-4-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one involves several steps. One common synthetic route starts with the preparation of the chromen-2-one core, followed by the introduction of the hydroxy, methyl, and piperidinylmethyl groups. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and organic solvents, such as dimethylformamide. Industrial production methods may involve the use of more scalable and cost-effective processes, such as catalytic hydrogenation and continuous flow synthesis .
Analyse Des Réactions Chimiques
6-hydroxy-7-methyl-4-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives .
Applications De Recherche Scientifique
Biological Activities
The compound has been studied for its interactions with various biological targets, showcasing a range of pharmacological activities:
- Kinase Inhibition : Research indicates that this compound can inhibit specific kinases involved in cell cycle regulation. Such inhibition could have implications for cancer treatment, as dysregulated kinases are often implicated in tumorigenesis.
- Receptor Binding : Molecular docking studies have demonstrated that 6-hydroxy-7-methyl-4-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one binds effectively to certain receptors, potentially modulating their activity. This includes interactions with serotonin receptors, which are crucial in mood regulation and psychiatric disorders .
Synthesis and Optimization
The synthesis of this compound typically involves the Pechmann condensation reaction, which efficiently forms coumarin derivatives through the reaction of phenols with β-ketoesters in the presence of strong acid catalysts. In industrial applications, optimized conditions for large-scale synthesis are employed, utilizing continuous flow reactors and environmentally friendly solvents to enhance yield and reduce waste.
Case Studies and Research Findings
Several studies have documented the potential applications of this compound:
- Antidepressant Activity : A study highlighted its affinity for serotonin receptors, suggesting possible antidepressant effects. The compound was shown to exhibit significant binding affinity to 5-HT_1A receptors, indicating its potential as an anxiolytic or antidepressant agent .
- Anticancer Properties : Another research effort focused on its kinase inhibition capabilities, which may contribute to anticancer effects. By inhibiting specific kinases involved in cell proliferation and survival, this compound could serve as a lead structure for developing new anticancer therapies.
Mécanisme D'action
The mechanism of action of 6-hydroxy-7-methyl-4-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The hydroxy group at the 6th position and the piperidinylmethyl group at the 4th position play crucial roles in its biological activity. The compound may exert its effects by modulating the activity of enzymes, receptors, and signaling pathways involved in oxidative stress, inflammation, and cell proliferation .
Activité Biologique
6-Hydroxy-7-methyl-4-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one, a synthetic compound belonging to the coumarin class, has garnered attention for its potential biological activities. This compound features a unique structural configuration that may confer distinct pharmacological properties, making it a subject of interest in medicinal chemistry and pharmacology.
Structural Characteristics
The molecular formula of 6-hydroxy-7-methyl-4-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one is with a molecular weight of approximately 301.4 g/mol. The structure includes:
- A hydroxyl group at the 6-position,
- A methyl group at the 7-position,
- A side chain containing a 2-methylpiperidine moiety at the 4-position of the chromen-2-one structure.
This specific substitution pattern is believed to enhance its biological activity compared to other coumarins.
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. Research indicates that it may inhibit certain kinases associated with cell cycle regulation, potentially altering cellular signaling pathways. Molecular docking studies have provided insights into its binding affinities and mechanisms of action against specific targets, suggesting a multifaceted approach to its therapeutic potential.
Antimicrobial Properties
Recent studies have explored the antimicrobial properties of coumarin derivatives, including 6-hydroxy-7-methyl-4-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one. It has shown promising results in inhibiting pathogenic microorganisms, which may be attributed to its structural characteristics that facilitate interaction with microbial enzymes .
Antiparasitic Activity
In vitro evaluations have demonstrated the compound's effectiveness against parasitic enzymes, particularly those involved in Trypanosoma brucei and Leishmania major infections. The selectivity index observed in these studies indicates significant potency against these parasites while maintaining low toxicity levels .
Comparative Biological Activity
To contextualize the biological activity of 6-hydroxy-7-methyl-4-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one, a comparison with structurally similar compounds is provided:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7-Hydroxycoumarin | Hydroxyl group at position 7 | Anticoagulant properties |
| 3-substituted coumarins | Various substituents at position 3 | Antimicrobial activity |
| Flavonoids | Polyphenolic structure | Antioxidant properties |
The presence of the piperidine moiety in our compound may confer unique biological activities not observed in other coumarins.
In Vitro Studies
A study focused on the synthesis and biological evaluation of chromenone derivatives concluded that compounds similar to 6-hydroxy-7-methyl-4-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one exhibited significant inhibitory effects on targeted enzymes related to parasitic infections. The findings suggested that modifications in the side chain could enhance bioactivity and selectivity .
Molecular Docking Analysis
Molecular docking simulations have been employed to predict the binding modes of this compound with various biological targets. The results indicated favorable interactions with key residues in enzyme active sites, supporting its potential as a lead compound for drug development .
Comparaison Avec Des Composés Similaires
Substituent Variations and Physicochemical Properties
Key structural differences among analogues include:
Key Observations:
- Electron Effects: Chloro substituents (e.g., ) increase lipophilicity and metabolic stability but reduce aqueous solubility compared to hydroxyl groups .
- Piperidine vs. Piperazine: The target’s 2-methylpiperidine moiety has lower basicity (pKa ~8–9) than piperazine derivatives (pKa ~9–10), affecting protonation and membrane permeability .
Pharmacological Implications
Coumarins are explored for diverse bioactivities, including antimicrobial, anticancer, and anti-inflammatory effects . Structural nuances in analogues influence target specificity:
- Receptor Binding: The 2-methylpiperidinylmethyl group in the target compound may enhance interactions with amine-binding pockets in enzymes (e.g., kinases or GPCRs) compared to simpler methyl groups .
- Metabolic Stability: Piperazine derivatives () resist oxidative degradation better than piperidines due to higher electron density, extending half-life .
Spectral Characterization
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for 6-hydroxy-7-methyl-4-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one, and what are their critical parameters?
- Methodological Answer : The compound can be synthesized via a Mannich reaction using 7-hydroxy-4-methylcoumarin derivatives, formaldehyde, and 2-methylpiperidine. Key steps include:
- Dissolving 4-methyl-7-hydroxycoumarin in ethanol, adding the amine (2-methylpiperidine), and refluxing with formaldehyde for 6 hours .
- Post-reaction purification via solvent evaporation and crystallization (e.g., acetone) to isolate the product.
- Critical parameters: stoichiometric ratios (amine:formaldehyde:coumarin ≈ 1:1:1), reaction time (4–8 hours), and solvent choice (ethanol for solubility and reactivity) .
Q. How is structural characterization of this compound performed, and what spectroscopic markers are essential?
- Methodological Answer : Characterization relies on:
- 1H/13C NMR : Key signals include the coumarin lactone carbonyl (~160–170 ppm in 13C NMR) and the methylpiperidinyl protons (δ 1.2–2.8 ppm in 1H NMR) .
- IR Spectroscopy : Absorption bands for hydroxyl (-OH, ~3200–3500 cm⁻¹) and lactone carbonyl (C=O, ~1700–1750 cm⁻¹) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z ≈ 315 for C₁₈H₂₁NO₃) to confirm molecular weight .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound, and what factors contribute to variability?
- Methodological Answer :
- Reaction Optimization : Use a Design of Experiments (DoE) approach to test variables:
- Temperature (60–80°C), solvent polarity (ethanol vs. methanol), and catalyst (e.g., ZnCl₂ for acid catalysis) .
- Monitor by TLC/HPLC for intermediate formation.
- Contradiction Analysis : Lower yields may arise from steric hindrance in the Mannich reaction due to the bulky 2-methylpiperidine substituent. Alternative amines (e.g., piperazine derivatives) could improve reactivity .
Q. How can computational modeling (e.g., DFT, molecular docking) elucidate the compound’s bioactivity or physicochemical properties?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps) to predict reactivity or corrosion inhibition efficacy, as seen in related biscoumarin derivatives .
- Molecular Docking : Model interactions with biological targets (e.g., enzymes like HIV-1 protease) using software like AutoDock Vina. Focus on the methylpiperidinyl group’s role in binding affinity .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Meta-Analysis Framework : Compare assay conditions (e.g., cell lines, concentrations) from conflicting studies. For example, anti-HIV activity (EC₅₀ ≈ 1.69 μM in one study vs. no activity in others) may stem from differences in viral strains or assay sensitivity.
- Dose-Response Validation : Reproduce experiments under standardized protocols (e.g., NIH/WHO guidelines) to isolate variables .
Data Analysis & Experimental Design
Q. What strategies are recommended for analyzing crystallographic data of this compound?
- Methodological Answer :
- SHELX Suite : Use SHELXL for refinement and SHELXS for structure solution. Key steps:
- Data collection at 293 K with Bruker AXS instruments .
- Validate disorder in the methylpiperidinyl group using R factors (<0.05) and electron density maps .
- CIF Validation : Cross-check with PLATON to detect twinning or missed symmetry .
Q. How can researchers design experiments to study the compound’s role in reactive oxygen species (ROS) modulation?
- Methodological Answer :
- Fluorescent Probes : Use analogs like 7-hydroxy-4-(trifluoromethyl)-2H-chromen-2-one (HTFMC) to track ROS generation in mesenchymal stem cells via fluorescence (λₑₓ/λₑₘ = 340/500 nm) .
- Dose-Dependent Assays : Treat cells with 0.1–100 μM of the compound and measure ROS via flow cytometry (DCFH-DA dye) .
Methodological Challenges
Q. What are the limitations of current synthetic routes, and how can they be addressed?
- Critical Analysis :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
